![molecular formula C12H20N2O B1447583 [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine CAS No. 1515070-45-7](/img/structure/B1447583.png)
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine
Descripción general
Descripción
“[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 1515070-45-7 . It has attracted considerable research interest due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C12H20N2O . Its IUPAC name is (3-(3,3-dimethylbutoxy)pyridin-4-yl)methanamine . The InChI Code is 1S/C12H20N2O/c1-12(2,3)5-7-15-11-9-14-6-4-10(11)8-13/h4,6,9H,5,7-8,13H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.3 . It is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, which are structurally related to the queried compound, have been synthesized and screened for anticonvulsant activity. These compounds have shown potential in seizures protection after intraperitoneal administration in various models, highlighting their potential as anticonvulsant agents. The chemical structures were confirmed through spectroscopy and elemental analysis, indicating their potential in medicinal chemistry for developing new treatments for epilepsy and other seizure disorders (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with modifications related to the queried compound have shown unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis to generate reactive oxygen species. They were ingested in the nucleus of HeLa and HaCaT cells, indicating their use in cellular imaging and photocytotoxicity applications, which could be valuable in cancer therapy (Basu et al., 2014).
Catalytic Evaluation and Synthesis
Palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, a compound similar to the one , have been synthesized and showed good activity and selectivity in catalytic applications. This indicates their potential in the field of organic chemistry for facilitating various chemical reactions (Roffe et al., 2016).
Enhanced Cellular Uptake
Iron(III) complexes of pyridoxal Schiff base and related compounds have demonstrated enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This suggests their potential in targeted therapy, particularly in treating cancer by exploiting the unique properties of these complexes for selective toxicity towards cancer cells (Basu et al., 2015).
Safety and Hazards
Mecanismo De Acción
If you have access to scientific databases or libraries, you may want to search there using the compound’s CAS Number: 1515070-45-7 . Alternatively, you could reach out to academic or research institutions that specialize in chemical and pharmacological studies. They might be able to provide more detailed and specific information.
Análisis Bioquímico
Biochemical Properties
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition. This binding can result in changes in gene expression, enzyme activity, or other molecular processes. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy and potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell or organism. The compound’s metabolism is a key factor in determining its biological activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence its localization, concentration, and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
[3-(3,3-dimethylbutoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)5-7-15-11-9-14-6-4-10(11)8-13/h4,6,9H,5,7-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLFPBPJMWCIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOC1=C(C=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



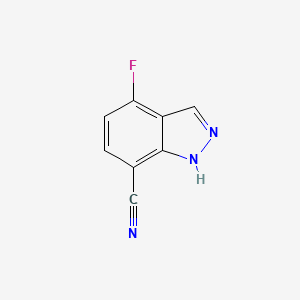
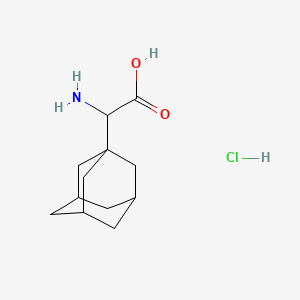

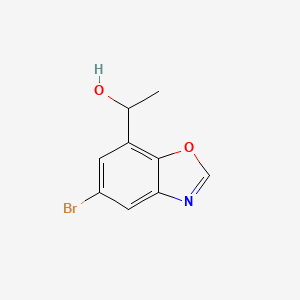
![Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine](/img/structure/B1447506.png)
![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)
![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)

![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)


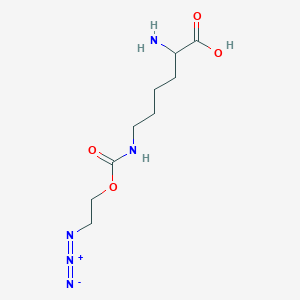
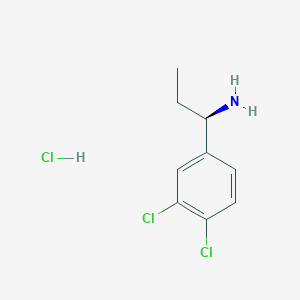
![1-Bromo-4-[4-(bromomethyl)phenoxy]benzene](/img/structure/B1447521.png)